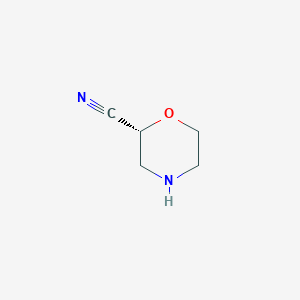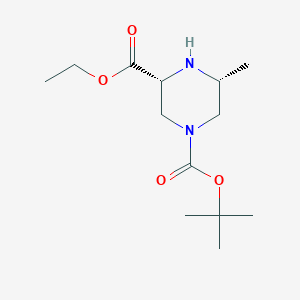
Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate is a complex organic compound characterized by its unique piperazine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of tert-butyl, ethyl, and methyl groups at specific positions on the ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate can be compared with other piperazine derivatives, such as:
1-(tert-butyl)-4-methylpiperazine: Lacks the ethyl and dicarboxylate groups.
1-ethyl-4-methylpiperazine: Lacks the tert-butyl and dicarboxylate groups.
1-(tert-butyl)-3,5-dimethylpiperazine: Lacks the ethyl group.
The uniqueness of this compound lies in its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H24N2O4 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-6-18-11(16)10-8-15(7-9(2)14-10)12(17)19-13(3,4)5/h9-10,14H,6-8H2,1-5H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
ZFGHVVAZVGZZLG-NXEZZACHSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1CN(C[C@H](N1)C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1CN(CC(N1)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


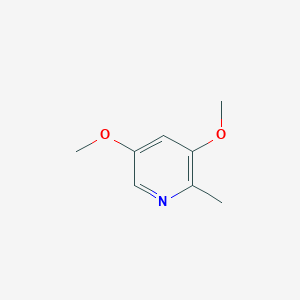
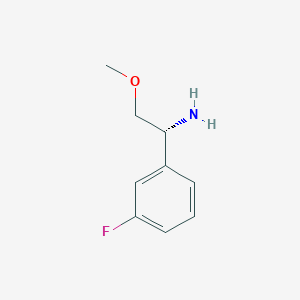
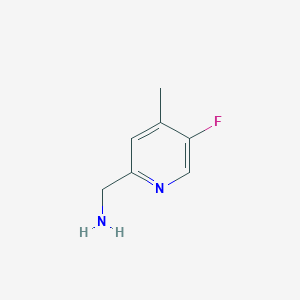
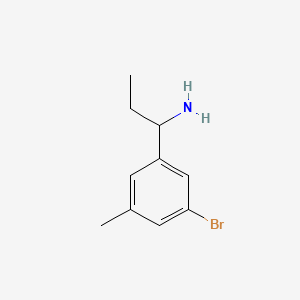
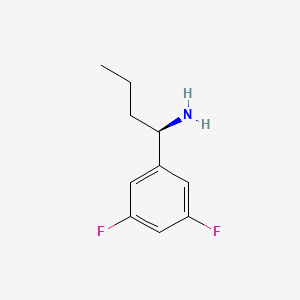
![2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
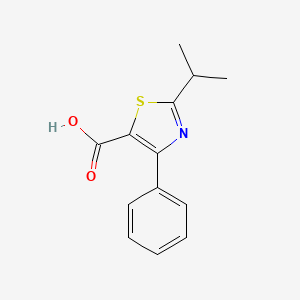
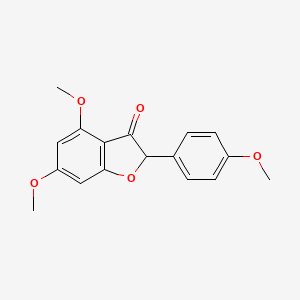
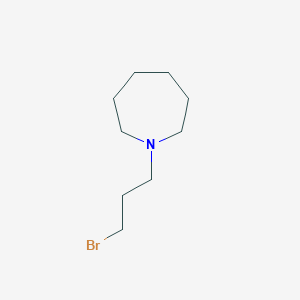
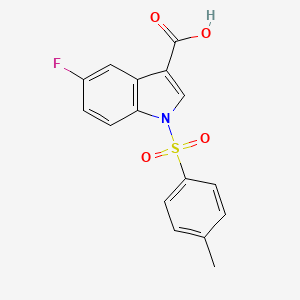
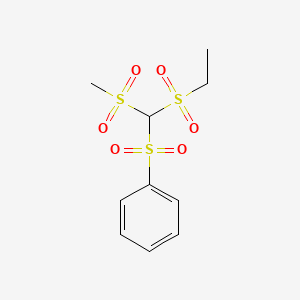
![3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B12973195.png)
![1-(Benzo[b]thiophen-5-yl)ethanol](/img/structure/B12973196.png)
